molecular formula C19H13ClO4 B12125018 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate

4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate

Cat. No.: B12125018
M. Wt: 340.8 g/mol
InChI Key: OQDNQXRJUNNROU-RMKNXTFCSA-N
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Description

The compound 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate is a coumarin derivative featuring a 4-methyl-substituted 2-oxochromen core linked via an ester bond to a (2E)-3-(2-chlorophenyl)prop-2-enoate moiety. Its structure combines a coumarin scaffold—known for diverse bioactivities—with a conjugated enoate ester, which may influence photochemical properties and biological interactions.

Properties

Molecular Formula

C19H13ClO4

Molecular Weight

340.8 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (E)-3-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C19H13ClO4/c1-12-10-19(22)24-17-11-14(7-8-15(12)17)23-18(21)9-6-13-4-2-3-5-16(13)20/h2-11H,1H3/b9-6+

InChI Key

OQDNQXRJUNNROU-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate typically involves the condensation of 4-methyl-2-oxochromen-7-ol with (2E)-3-(2-chlorophenyl)prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family

Coumarin derivatives often exhibit variations in substituents on the chromen ring and ester groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Chromen/Ester) XLogP3 Molecular Weight (g/mol) Key References
Target Compound C₁₉H₁₃ClO₅ 4-methyl-2-oxochromen-7-yl; (2E)-3-(2-chlorophenyl)prop-2-enoate ~3.5* 356.76 -
Propan-2-yl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate C₂₁H₁₇ClO₆ 3-(4-chlorophenyl)-4-oxochromen-7-yl; propan-2-yl oxyacetate 4.7 416.81
(4-Ethyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate C₂₂H₂₁NO₆ 4-ethyl-2-oxochromen-7-yl; phenylmethoxycarbonylamino propanoate 3.7 395.40
Umbelliferone (7-hydroxycoumarin) C₉H₆O₃ 7-hydroxychromen-2-one 1.3 162.14
Methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate C₁₀H₁₀O₄ Methyl ester; (2E)-3-(2,4-dihydroxyphenyl) 1.8 194.18

*Estimated based on similar coumarin esters.

Key Observations :

  • Substituent Effects : The 4-methyl group on the chromen ring (target compound) increases hydrophobicity compared to umbelliferone (XLogP3 = 1.3 vs. ~3.5). Chlorophenyl substituents (e.g., in the target compound and propan-2-yl derivative ) further elevate XLogP3, enhancing lipid solubility.
  • Ester Group Diversity : The propan-2-yl ester in has a higher molecular weight and XLogP3 than methyl or ethyl esters (e.g., ), suggesting longer metabolic half-lives.

Enoate Esters with (2E) Configuration

The (2E)-prop-2-enoate group is critical for conjugation and steric effects. Comparisons include:

Table 2: Enoate Ester Derivatives
Compound Name Phenyl Substituent Bioactivity/Application Key References
Target Compound 2-chlorophenyl Not reported (potential UV filter/biological activity) -
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) 3,3-diphenyl UV filter (sunscreen)
(2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Chloroquinoline Anticancer, antimicrobial
Methyl (2E)-3-[4-(chlorosulfonyl)phenyl]prop-2-enoate 4-chlorosulfonyl Chemical intermediate

Key Observations :

  • Chlorophenyl vs. Chloroquinoline: The 2-chlorophenyl group in the target compound may offer different electronic effects compared to chloroquinoline in , affecting π-π stacking in biological targets.
  • UV Filter Potential: The conjugated enoate system in the target compound resembles UV filters like OC , where substituents dictate absorption spectra.

Stability and Reactivity

  • Umbelliferone Instability: Umbelliferone derivatives undergo transformations under reflux, forming esters like methyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate . The 4-methyl group in the target compound may stabilize the chromen ring against similar degradation.
  • Ester Hydrolysis : Chlorophenyl substituents may slow ester hydrolysis compared to methoxy or hydroxyl groups (e.g., in ), enhancing metabolic stability.

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